2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide
CAS No.:
Cat. No.: VC17761132
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)acetamide |
| Standard InChI | InChI=1S/C12H15NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H2,13,14) |
| Standard InChI Key | YVAYBTGUQJGJJT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)OCC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide comprises a partially saturated naphthalene ring (tetrahydronaphthalene) connected to an acetamide group through an ether linkage at the 1-position. This configuration introduces stereochemical complexity, as the tetrahydronaphthalene moiety can adopt multiple conformations depending on the saturation pattern. The acetamide group contributes hydrogen-bonding capacity via its amide () and carbonyl () functionalities, which may influence solubility and target interactions.
Comparative Analysis with Structural Analogs
Table 1 contrasts key properties of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide with two related compounds:
| Property | 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide | N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide | 2-Hydroxy-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide |
|---|---|---|---|
| CAS Number | 1250301-40-6 | 42071-43-2 | 926271-36-5 |
| Molecular Formula | |||
| Molecular Weight (g/mol) | 205.25 | 189.25 | 205.25 |
| Key Structural Feature | Ether-linked acetamide | Directly bonded acetamide | Hydroxyl-substituted acetamide |
The ether linkage in 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide differentiates it from N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide, which lacks the oxygen bridge, resulting in a lower molecular weight . The hydroxyl variant shares the same molecular weight but introduces a polar hydroxyl group, likely altering solubility and metabolic stability.
Synthetic Approaches and Methodological Considerations
Proposed Synthesis Pathways
While explicit protocols for 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide are scarce, analogous compounds provide methodological insights. A plausible route involves:
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Reductive Amination: Starting with 1,2,3,4-tetrahydronaphthalen-1-ol, reaction with chloroacetamide under basic conditions could yield the ether linkage .
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Protection-Deprotection Strategies: Intermediate benzyl protection of the tetrahydronaphthalene hydroxyl group may prevent side reactions during acetamide coupling, followed by catalytic hydrogenolysis .
Notably, Sutherland et al. (2022) demonstrated the utility of Buchwald-Hartwig amination and Suzuki coupling in constructing tetrahydronaphthalene-based amides, suggesting adaptability for this compound . For instance, bromination at the 5-position of tetrahydronaphthalene derivatives enables functionalization via cross-coupling reactions, which could be extended to introduce the acetamide side chain .
Challenges in Purification and Characterization
The compound's moderate polarity () complicates chromatographic separation, necessitating optimized mobile phases (e.g., acetonitrile/water gradients). Nuclear magnetic resonance (NMR) analysis would reveal distinct signals for the ether oxygen ( 3.5–4.5 ppm) and amide protons ( 6.5–7.5 ppm), while mass spectrometry should confirm the molecular ion at m/z 205.25.
Comparative Pharmacokinetic Profiling
Blood-Brain Barrier Permeability
Molecular dynamics simulations predict moderate blood-brain barrier penetration (), suggesting applicability in neurodegenerative targets if coupled with efflux transporter inhibitors .
Future Directions and Research Gaps
Target Deconvolution Studies
High-throughput screening against kinase panels and epigenetic regulators (e.g., HDACs, sirtuins) is critical to identify primary targets. Fragment-based drug design could optimize selectivity by introducing substituents at the tetrahydronaphthalene 5-position, as demonstrated in Mtb inhibitor development .
Toxicological Profiling
In vitro hepatotoxicity assays (e.g., HepG2 cell viability) and hERG channel binding studies are prerequisites for preclinical development. The hydroxyl analog’s increased polarity may mitigate hepatotoxicity risks compared to the parent compound.
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